molecular formula C25H27N3O8 B13863521 (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine

(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine

Cat. No.: B13863521
M. Wt: 497.5 g/mol
InChI Key: AXFZYVLWBFWQJI-LVEZLNDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both an imidazo2,1-bbenzazepine core and a piperidin-4-ylidene moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components, combined with a copper catalyst to drive the reaction. The reaction conditions typically involve the use of a copper catalyst, an oxidant, and a suitable solvent under controlled temperature and pressure.

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of advanced equipment and techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, in an oxidation reaction, the compound can be treated with hydrogen peroxide under acidic conditions to form an oxidized product. In a reduction reaction, sodium borohydride can be used to reduce the compound to its corresponding reduced form. Substitution reactions can be carried out using nucleophiles such as halides or amines to replace specific functional groups within the molecule.

Scientific Research Applications

(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

In medicine, this compound may have potential as a therapeutic agent due to its unique structure and functional groups. Researchers are investigating its potential use in the treatment of various diseases, including cancer and neurological disorders. In the industry, it can be used in the development of new materials with specific properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.

For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at a receptor, modulating the receptor’s signaling pathway and leading to downstream effects.

Comparison with Similar Compounds

(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine can be compared with other similar compounds, such as trifluorotoluene . While both compounds have unique structures and properties, (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine stands out due to its combination of an imidazo2,1-bbenzazepine core and a piperidin-4-ylidene moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds.

Other similar compounds include various derivatives of imidazo2,1-bbenzazepine and piperidine, which may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine lies in its specific combination of functional groups and the resulting chemical and biological activities.

Properties

Molecular Formula

C25H27N3O8

Molecular Weight

497.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine

InChI

InChI=1S/C17H19N3.2C4H4O4/c1-2-4-15-13(3-1)7-11-20-12-10-19-17(20)16(15)14-5-8-18-9-6-14;2*5-3(6)1-2-4(7)8/h1-4,10,12,18H,5-9,11H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

AXFZYVLWBFWQJI-LVEZLNDCSA-N

Isomeric SMILES

C1C(=C2C3=NC=CN3CCC4=CC=CC=C24)CCNC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CNCCC1=C2C3=CC=CC=C3CCN4C2=NC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.